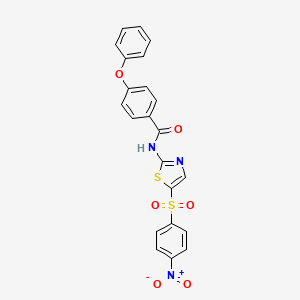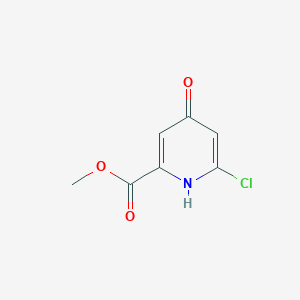
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide, also known as NSC-745887, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
Antioxidant Properties
Thiazoles have been extensively studied for their antioxidant potential. These compounds scavenge free radicals, protecting cells from oxidative damage. The presence of the thiazole ring in our compound suggests that it may exhibit antioxidant activity, making it a candidate for further investigation in this field .
Analgesic and Anti-Inflammatory Effects
Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. Our compound’s structural features hint at its ability to modulate pain pathways and reduce inflammation. Investigating its effects in relevant animal models could shed light on its therapeutic potential .
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal properties. Our compound’s unique structure may contribute to its efficacy against bacteria and fungi. In vitro studies could assess its activity against specific pathogens, providing valuable insights for drug development .
Antiviral Potential
Given the ongoing global health challenges, antiviral research remains crucial. Thiazoles, including our compound, have been investigated for their antiviral effects. Screening assays against specific viruses could reveal its inhibitory activity and guide further studies .
Neuroprotective Properties
The nervous system is vulnerable to various insults, and neuroprotective agents are highly sought after. Thiazoles have shown promise in protecting neurons from damage. Our compound’s structure suggests it might interact with neural pathways, making it an intriguing candidate for neuroprotection research .
Antitumor and Cytotoxic Effects
Thiazoles have been explored as potential antitumor agents. Their cytotoxic properties make them attractive candidates for cancer therapy. Investigating our compound’s impact on tumor cell lines could provide valuable data for cancer drug development .
Feel free to explore further research articles and delve deeper into the multifaceted world of thiazoles! 🌟
Propriétés
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6S2/c26-21(15-6-10-18(11-7-15)31-17-4-2-1-3-5-17)24-22-23-14-20(32-22)33(29,30)19-12-8-16(9-13-19)25(27)28/h1-14H,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYKBMCECQBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)
![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)
![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)
![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)


![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)
![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)